4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole
CAS No.: 2091213-45-3
Cat. No.: VC3156034
Molecular Formula: C8H7BrN2S
Molecular Weight: 243.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2091213-45-3 |
|---|---|
| Molecular Formula | C8H7BrN2S |
| Molecular Weight | 243.13 g/mol |
| IUPAC Name | 4-(bromomethyl)-5-thiophen-2-yl-1H-pyrazole |
| Standard InChI | InChI=1S/C8H7BrN2S/c9-4-6-5-10-11-8(6)7-2-1-3-12-7/h1-3,5H,4H2,(H,10,11) |
| Standard InChI Key | JUJLCQLXERKNLX-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=C(C=NN2)CBr |
| Canonical SMILES | C1=CSC(=C1)C2=C(C=NN2)CBr |
Introduction
Chemical Structure and Properties
Structural Features
4-(Bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole features a pyrazole core with a thiophen-2-yl substituent at the 3-position and a bromomethyl group at the 4-position. The pyrazole ring contains two adjacent nitrogen atoms at positions 1 and 2, with the N1 position bearing a hydrogen atom (hence the 1H designation). The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is attached directly to the carbon at position 3 of the pyrazole. The bromomethyl group (CH₂Br) at position 4 provides a reactive site for nucleophilic substitution reactions, making this compound valuable for synthetic transformations.
Physical and Chemical Properties
The physical and chemical properties of 4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole can be inferred from similar pyrazole-thiophene hybrid molecules. The compound is expected to exhibit the following characteristics:
| Property | Description |
|---|---|
| Molecular Formula | C₈H₇BrN₂S |
| Molecular Weight | 243.12 g/mol |
| Physical State | Crystalline solid |
| Color | Light yellow to off-white |
| Solubility | Soluble in organic solvents (methanol, ethanol, DMSO, chloroform); limited water solubility |
| Melting Point | Expected range: 120-150°C |
| Stability | Sensitive to light and moisture; store in cool, dry conditions |
| Reactivity | Reactive bromomethyl group susceptible to nucleophilic substitution |
Spectroscopic Characteristics
Spectroscopic analysis provides crucial information for the structural confirmation of 4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole. Based on similar compounds, the following spectroscopic characteristics would be expected:
NMR Spectroscopy
In ¹H-NMR spectroscopy, characteristic signals would include:
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NH proton of pyrazole (δ ~13-14 ppm, broad singlet)
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CH proton of pyrazole (δ ~7.5-8.0 ppm)
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Thiophene protons (δ ~6.9-7.5 ppm, complex multiplets)
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CH₂Br protons (δ ~4.5-4.8 ppm, singlet)
In ¹³C-NMR, distinctive signals would appear for:
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Pyrazole carbon atoms (δ ~130-150 ppm)
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Thiophene carbon atoms (δ ~120-140 ppm)
Infrared Spectroscopy
IR spectroscopy would reveal characteristic absorption bands:
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N-H stretching (3100-3300 cm⁻¹)
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C=N stretching (1580-1600 cm⁻¹)
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C=C aromatic stretching (1400-1500 cm⁻¹)
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C-S stretching (600-700 cm⁻¹)
Mass Spectrometry
Mass spectrometry would show a molecular ion peak at m/z 243/245 with the characteristic isotope pattern for bromine-containing compounds (approximately 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely include loss of the bromomethyl group and cleavage of the thiophene-pyrazole bond .
Synthesis Methods
Synthetic Routes
The synthesis of 4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole can be approached through several synthetic strategies, drawing from established methods for preparing similar heterocyclic compounds. Potential synthetic routes include:
From Chalcone Intermediates
This approach involves forming a chalcone intermediate through Claisen-Schmidt condensation, followed by cyclization with hydrazine and subsequent bromination:
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Synthesis of (E)-1-(1H-pyrazol-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one via condensation of 4-acetylpyrazole with thiophene-2-carboxaldehyde
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Cyclization with hydrazine hydrate to form 3-(thiophen-2-yl)-1H-pyrazole
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Introduction of a methyl group at the 4-position through appropriate functionalization
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Bromination of the methyl group using N-bromosuccinimide (NBS) to yield the target compound
Direct Coupling Approach
This approach involves the coupling of pre-formed heterocyclic units:
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Preparation of 4-bromomethyl-1H-pyrazole
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Introduction of the thiophen-2-yl group at position 3 via cross-coupling reactions (e.g., Suzuki-Miyaura coupling with thiophen-2-ylboronic acid)
Cyclization Approach
This method employs a cyclization strategy starting from thiophene derivatives:
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Reaction of 2-acetylthiophene with dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone
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Cyclization with hydrazine to form 3-(thiophen-2-yl)-1H-pyrazole
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Formylation at the 4-position followed by reduction to introduce a hydroxymethyl group
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Conversion of the hydroxymethyl to bromomethyl using phosphorus tribromide or hydrobromic acid
Reaction Conditions and Optimization
The synthesis of 4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole requires careful control of reaction conditions to achieve optimal yields and purity. Key considerations include:
| Synthetic Step | Reaction Conditions | Catalysts/Reagents | Solvent System | Temperature | Duration |
|---|---|---|---|---|---|
| Chalcone Formation | Basic conditions | 10% KOH | Ethanol/Methanol | Room temp to reflux | 6-12 hours |
| Pyrazole Cyclization | Acidic or neutral | Hydrazine hydrate | Acetic acid or ethanol | Reflux | 4-8 hours |
| Methylation | Basic conditions | NaH or K₂CO₃, MeI | DMF | 0°C to room temp | 3-6 hours |
| Bromination | Radical conditions | NBS, AIBN or peroxide | CCl₄ or CHCl₃ | Reflux | 2-4 hours |
| Purification | Recrystallization or column chromatography | - | Ethanol or hexane/ethyl acetate | - | - |
Yield optimization strategies include:
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Control of temperature and reaction time to minimize side reactions
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Use of inert atmosphere (nitrogen or argon) for moisture-sensitive steps
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Gradual addition of reactive reagents (especially for bromination) to control exothermic reactions
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Careful purification techniques to remove impurities that might interfere with subsequent steps
Biological Activities
Anti-inflammatory Properties
Pyrazole derivatives containing thiophene moieties have demonstrated significant anti-inflammatory activities. The structural features of 4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole suggest potential for cyclooxygenase (COX) enzyme inhibition, particularly COX-2, which is a primary target for anti-inflammatory drugs.
Related compounds, such as pyrazole-tetrazole derivatives with thiophene substituents, have shown selective inhibition of the COX-2 isoenzyme and exhibited excellent anti-inflammatory activities comparable to standard drugs like Celecoxib . The presence of electron-withdrawing groups, such as the bromomethyl group in our compound of interest, may enhance this activity by altering the electronic distribution within the molecule and potentially improving binding to the COX-2 active site.
Studies on similar compounds have revealed that:
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2-methoxythiophene with pyrazole-tetrazole derivatives exhibit selective inhibition of the COX-2 isoenzyme
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Compounds like 7m (5-(1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl)-1H-tetrazole) and 7n (5-(3-(5-Bromothiophen-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole) showed potent anti-inflammatory activity comparable to Celecoxib
Antimicrobial Properties
The combination of pyrazole and thiophene moieties in a single molecule often results in enhanced antimicrobial activity. Compounds derived from thiophenes along with pyrazoles have exhibited better antibacterial activity than their tetrazole structure variants .
The bromomethyl group in 4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole could contribute to antimicrobial efficacy through several mechanisms:
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Increased lipophilicity, enhancing penetration of microbial cell membranes
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Potential alkylation of bacterial proteins or nucleic acids
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Formation of hydrogen bonds with target enzymes, disrupting microbial cellular processes
Antidepressant Activity
Several pyrazoline derivatives containing thiophene moieties have demonstrated promising antidepressant activities. For instance, a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides (TTa-TTg) exhibited significant antidepressant effects in preclinical models .
While 4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole lacks the carbothioamide tail unit identified as important for antidepressant activity, the core thiophene-pyrazole structure remains. Furthermore, the bromomethyl group offers a point for potential derivatization to introduce the carbothioamide functionality or other groups that might enhance antidepressant properties.
Research has shown that derivatives possessing electron-withdrawing groups (such as chlorine) at specific positions showed good antidepressant activity, suggesting that the bromomethyl group might contribute to similar effects .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of pyrazole-thiophene hybrid molecules provides valuable insights into how structural modifications affect biological activity, which can guide the rational design of derivatives with enhanced properties.
Key Structural Elements Affecting Activity
| Structural Element | Impact on Biological Activity | Relevance to 4-(Bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole |
|---|---|---|
| Pyrazole Core | Essential scaffold for biological activity; influences binding to target proteins | Forms the central structural element of the compound |
| Thiophene Substituent | Enhances anti-inflammatory and antimicrobial activities; position and substitution pattern affect potency | Thiophen-2-yl group at position 3 provides optimal spatial orientation for biological interactions |
| Halogenated Groups | Electron-withdrawing substituents often enhance anti-inflammatory activity and improve binding to COX-2 | Bromomethyl group provides both electron-withdrawing properties and functionality for further derivatization |
| N1 Substitution | Nature of substituents at N1 position significantly affects antidepressant activity | Free NH at N1 position allows for potential hydrogen bonding and further functionalization |
Comparison with Known Active Compounds
Analysis of structurally similar compounds with established biological activities provides insights into the potential activities of 4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole:
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Compounds with thiophene-pyrazole core structures have shown selective COX-2 inhibition
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The presence of electron-withdrawing groups, particularly halogens, enhances anti-inflammatory activity
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Derivatives with specific substitution patterns correlated to diaryl heterocycles template demonstrate significant anti-inflammatory properties
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Pyrazoline derivatives containing thiophene with specific substituents at the N1 position exhibit antidepressant activity
Synthetic Transformations
The bromomethyl group in 4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole offers numerous opportunities for further transformations to create diverse derivatives with potentially enhanced biological activities.
Nucleophilic Substitution Reactions
The bromomethyl group readily undergoes nucleophilic substitution reactions with various nucleophiles:
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Oxygen nucleophiles: Alcohols or phenols to form ethers
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Nitrogen nucleophiles: Amines, azides, or heterocycles to form aminomethyl derivatives or azides
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Sulfur nucleophiles: Thiols to form thioethers
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Carbon nucleophiles: Malonates, acetoacetates, or Grignard reagents to form carbon-carbon bonds
Functional Group Interconversions
The bromomethyl group can be transformed into various functional groups:
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Oxidation to carboxaldehyde or carboxylic acid derivatives
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Reduction (via substitution and subsequent reduction) to methyl group
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Conversion to nitrile via displacement with cyanide
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Formation of phosphonates via Arbuzov reaction
Coupling Reactions
The compound can participate in various coupling reactions:
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Suzuki-Miyaura coupling (after functional group interconversion)
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Sonogashira coupling with terminal alkynes
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Heck reaction with alkenes
Comparison with Related Compounds
To contextualize the potential properties and applications of 4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole, it is instructive to compare it with structurally related compounds described in the literature.
| Compound | Structural Relationship | Biological Activities | Key Differences |
|---|---|---|---|
| 5-(1-aryl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-1H-tetrazoles | Same core structure with tetrazole at 4-position instead of bromomethyl | Selective COX-2 inhibition; anti-inflammatory activity | Contains tetrazole ring instead of bromomethyl group; may have different pharmacokinetic properties |
| Phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides | Similar core with carbothioamide at N1 and dihydropyrazole ring | Antidepressant activity | Features partially reduced pyrazole ring; contains carbothioamide group at N1 position |
| 3-(5-bromo-2-thienyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde | Similar core with bromo on thiophene and carboxaldehyde at 4-position | Intermediate for anti-inflammatory compounds | Contains bromo on thiophene instead of hydrogen; has carboxaldehyde instead of bromomethyl; N1 is substituted with phenyl |
| 3-(4-pyridyl)-2-pyrazoline derivatives | Different heterocyclic substituent (pyridyl vs. thiophenyl) | Antimicrobial activity | Contains pyridyl group instead of thiophenyl; features pyrazoline ring instead of pyrazole |
| 1-(4-substituted-thiazol-2-yl)-3,5-di(hetero)aryl-pyrazoline derivatives | Contains thiazole and pyrazoline instead of thiophene and pyrazole | Selective inhibitory activity against human COX-1 | More complex structure with multiple heterocyclic rings; different biological target specificity (COX-1 vs. potential COX-2) |
This comparison reveals that while structurally similar compounds exhibit various biological activities, the unique combination of features in 4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole may confer distinct properties and activity profiles worthy of further investigation .
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